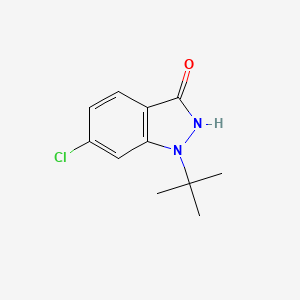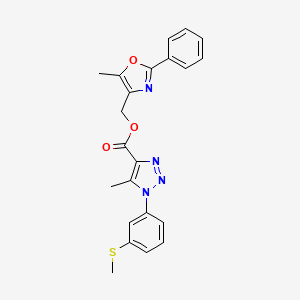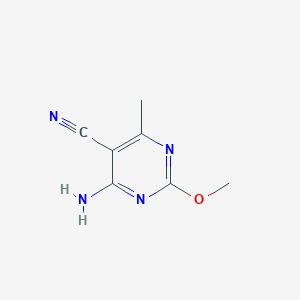![molecular formula C22H21N3O2S B2406520 2-{[3-cyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 361178-41-8](/img/structure/B2406520.png)
2-{[3-cyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[3-cyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide” is a chemical compound with the molecular formula C25H21N3O2S . It has an average mass of 427.518 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, structural formula, etc. For this compound, the molecular weight is 427.518 Da . Other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : These compounds are often used in the synthesis of heterocyclic compounds, demonstrating versatility in chemical reactions. For instance, cyanothioacetamide derivatives have been utilized to synthesize novel heterocyclic compounds incorporating sulfamoyl moieties with potential as antimicrobial agents (Darwish et al., 2014). Similarly, 2-cyanoacetamide has been involved in reactions leading to the creation of various pyridine, pyrazole, and thieno[2,3-b]pyridine derivatives, showcasing the compound's role in the development of biologically interesting molecules (Attaby et al., 2002).
Antimicrobial and Antitumor Activity : Some derivatives have shown promising antimicrobial and antitumor activities. For example, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives bearing cyano groups have been synthesized and evaluated for their antitumor activity, with certain compounds exhibiting inhibitory effects on various cell lines, highlighting the potential of these compounds in cancer research (Albratty et al., 2017).
Chemoselective Acetylation : In another study, N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was produced via chemoselective monoacetylation of 2-aminophenol, showcasing the compound's importance in the synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).
Chemical Synthesis Techniques
- 3-Cyano-5-Ethoxycarbonyl Derivatives : The condensation of certain aldehydes with cyanothioacetamide and ethyl acetoacetate leads to the synthesis of 3-cyano-5-ethoxycarbonyl derivatives, indicating the compound's role in facilitating complex organic syntheses and the development of novel chemical entities (Krivokolysko et al., 1999).
properties
IUPAC Name |
2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-7-3-5-9-16(14)17-11-20(26)25-22(18(17)12-23)28-13-21(27)24-19-10-6-4-8-15(19)2/h3-10,17H,11,13H2,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVHOIHHQILPRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)


![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)



![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)
![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)
![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)